(2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine

Nav1.8 inhibitor pain voltage-gated sodium channel

(2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine (CAS 2742306-86-9, molecular formula C11H11BrF3NO, molecular weight 310.11 g/mol) is a functionalized aniline derivative bearing a cyclobutyl secondary amine, a bromine atom at the 2-position, and a trifluoromethoxy (–OCF3) group at the 5-position of the phenyl ring. The compound belongs to the class of N-cycloalkyl-2-bromo-5-(trifluoromethoxy)anilines, which are recognized as key synthetic intermediates for voltage-gated sodium channel (Nav1.8) inhibitor programs.

Molecular Formula C11H11BrF3NO
Molecular Weight 310.11 g/mol
Cat. No. B8160501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine
Molecular FormulaC11H11BrF3NO
Molecular Weight310.11 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2=C(C=CC(=C2)OC(F)(F)F)Br
InChIInChI=1S/C11H11BrF3NO/c12-9-5-4-8(17-11(13,14)15)6-10(9)16-7-2-1-3-7/h4-7,16H,1-3H2
InChIKeyVHPMNOKUIAKSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine CAS 2742306-86-9: Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


(2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine (CAS 2742306-86-9, molecular formula C11H11BrF3NO, molecular weight 310.11 g/mol) is a functionalized aniline derivative bearing a cyclobutyl secondary amine, a bromine atom at the 2-position, and a trifluoromethoxy (–OCF3) group at the 5-position of the phenyl ring . The compound belongs to the class of N-cycloalkyl-2-bromo-5-(trifluoromethoxy)anilines, which are recognized as key synthetic intermediates for voltage-gated sodium channel (Nav1.8) inhibitor programs . Its structural architecture combines three pharmacologically relevant features—a cycloaliphatic amine for conformational constraint, an aryl bromide as a versatile cross-coupling handle, and a trifluoromethoxy group that modulates lipophilicity, metabolic stability, and electronic properties [1].

Why (2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine Cannot Be Interchanged with Close Structural Analogs


(2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine is one member of a broader series of N-substituted 2-bromo-5-(trifluoromethoxy)anilines. However, substitution of the cyclobutyl group for a cyclopropyl, cyclopentyl, cyclohexyl, tetrahydropyranyl, or isobutyl moiety produces compounds with measurably different physicochemical and pharmacological properties. Critically, the cyclobutyl ring confers a distinct combination of conformational rigidity and amine basicity (predicted pKa ≈ 10.80) that differs systematically from smaller or larger cycloalkyl amines . Furthermore, the precise 2-bromo-5-OCF3 regioisomeric arrangement is the confirmed scaffold for Nav1.8 inhibitor programs; isomeric variants (e.g., 5-bromo-2-OCF3 or 3-bromo-4-OCF3) are not documented for this application . Even within the same regioisomeric family, replacing the cyclobutylamine with a tetrahydropyran-4-yl-amine (MW 340.14 vs. 310.11) alters both molecular weight and hydrogen-bonding capacity, with downstream consequences for permeability and target engagement that cannot be assumed equivalent without direct comparative data . These structural variations preclude simple one-for-one substitution in SAR campaigns, patent filings, or procurement for validated synthetic routes.

Quantitative Head-to-Head Evidence: How (2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine Differentiates from Analogs


Nav1.8 Inhibitor Precursor Validation: 2-Bromo-5-OCF3 Regioisomer Is the Documented Scaffold

The 2-bromo-5-(trifluoromethoxy)phenyl substructure is explicitly documented in the literature as an intermediate for preparing Nav1.8 (SCN10A) inhibitors, a therapeutically validated target for pain management recently underscored by the FDA approval of the Nav1.8 inhibitor suzetrigine (VX-548) in 2025 . This application is reported specifically for the 2-bromo-5-OCF3 regioisomer; the isomeric 4-bromo-3-OCF3 or 5-bromo-2-OCF3 anilines are not cited in the same Nav1.8 context in accessible databases. While quantitative IC50 data for the final cyclobutylamine-derived Nav1.8 inhibitors are not yet publicly available for direct comparison, the documented link between the 2-bromo-5-OCF3 aniline core and Nav1.8 programs provides a target-class rationale for selecting this specific regioisomer over its isomers .

Nav1.8 inhibitor pain voltage-gated sodium channel analgesic

Amine Basicity Tuning via Cycloalkyl Ring Size: Cyclobutyl pKa vs. Cyclopropyl and Cyclohexyl Analogs

The basicity of cycloalkylamines is directly tunable through ring size, following the order cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl, consistent with Baeyer ring strain theory . Cyclobutylamine has a predicted pKa of 10.80 ± 0.20, which positions it as a moderately strong base—less basic than cyclohexylamine (pKa ≈ 10.9–11.0 range) but more basic than cyclopropylamine (pKa ≈ 10.1–10.3) [1]. At physiological pH (7.4), the cyclobutylamine moiety exists predominantly in its protonated ammonium form, enabling ionic interactions with target binding pockets while offering a distinct protonation equilibrium compared to the more strained (and less basic) cyclopropyl analog. Substituting the cyclobutyl for a cyclopropyl group in the context of the 2-bromo-5-OCF3 scaffold would therefore produce a measurably weaker base at the amine nitrogen with altered pH-dependent ionization and potentially different target engagement profiles [1].

pKa basicity cycloalkylamine physicochemical property ring strain

Metabolic Stability Modulation via OCF3: Class-Level Differentiation from Non-Fluorinated and CF3-Substituted Analogs

The trifluoromethoxy (–OCF3) group is recognized for conferring distinctive metabolic stability and appropriate lipophilicity compared to other substituents [1]. A dedicated study on compounds bearing the OCF3 group demonstrated that OCF3 modulates microsomal stability and lipophilicity differently from OCH3 or CF3 substituents [2]. In aliphatic series, OCF3-substituted compounds showed altered metabolic stability profiles relative to methoxy and trifluoromethyl analogs, though the magnitude and direction of effect were substrate-dependent [2]. For the target compound (2-bromo-5-trifluoromethoxyphenyl)-cyclobutylamine, the aromatic OCF3 substituent is expected to contribute to metabolic stability and lipophilicity in a manner distinct from the corresponding 2-bromo-5-methoxy or 2-bromo-5-trifluoromethyl analogs. Quantitative head-to-head microsomal stability data for this specific compound versus its des-OCF3 or CF3-substituted comparators are not yet publicly available.

metabolic stability OCF3 trifluoromethoxy lipophilicity microsomal clearance

Regioisomeric Differentiation: 2-Bromo-5-OCF3 vs. 5-Bromo-2-OCF3 in the Cyclobutylamine Series

Within the N-cyclobutyl-bromo-(trifluoromethoxy)aniline family, the position of bromine and OCF3 groups relative to the amine defines distinct chemical entities with different CAS numbers, molecular properties, and potential biological profiles. The target compound (2-bromo-5-OCF3, CAS 2742306-86-9, MW 310.11) is regioisomeric with 5-bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline (CAS 2749755-22-2, MW 310.11) and 3-bromo-N-cyclobutyl-4-(trifluoromethoxy)aniline (CAS 1986983-20-3, MW 310.11) . The 2-bromo-5-OCF3 regioisomer is the one explicitly linked to Nav1.8 inhibitor programs (via its aniline precursor) . While the regioisomers share identical molecular formulas and molecular weights, the different substitution patterns produce distinct electronic environments at the aromatic ring—the Hammett substituent constants and resulting reactivity at the bromine position differ, affecting cross-coupling efficiency and regioselectivity in downstream derivatization. In the absence of direct comparative biological data, the documented Nav1.8 application for the 2-bromo-5-OCF3 regioisomer provides the strongest basis for selecting this compound over its isomers.

regioisomer bromine position SAR Nav1.8 selectivity

Synthetic Versatility: Aryl Bromide as a Cross-Coupling Handle Absent in De-Bromo Analogs

The presence of the aryl bromide at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that is absent in the de-bromo analog N-cyclobutyl-2-(trifluoromethoxy)aniline (CAS 1248281-44-8, MW 231.21) . The boronic acid derivative, (2-bromo-5-(trifluoromethoxy)phenyl)boronic acid (CAS 957034-55-8), is commercially available and widely used in Suzuki-Miyaura cross-coupling to generate biaryl derivatives, confirming the synthetic utility of this brominated scaffold . The bromine atom at the 2-position (ortho to the amine) enables late-stage diversification strategies that are not accessible with the corresponding de-bromo or alternative halogen-substituted analogs. For medicinal chemistry programs requiring iterative library synthesis, the combination of the aryl bromide cross-coupling site and the cyclobutylamine moiety allows sequential functionalization at two distinct positions of the molecule .

Suzuki coupling cross-coupling aryl bromide C-C bond formation derivatization

Highest-Impact Procurement Scenarios for (2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine


Nav1.8 Pain Target Lead Optimization: Cyclobutylamine Scaffold for Ion Channel Modulator Synthesis

For medicinal chemistry teams developing Nav1.8 (SCN10A) inhibitors for pain management—a target class validated by the 2025 FDA approval of suzetrigine—this compound serves as a direct synthetic intermediate . The 2-bromo-5-OCF3 aniline core is the documented precursor for Nav1.8 inhibitor synthesis, and the cyclobutylamine group introduces conformational constraint that can be exploited for target selectivity . Procurement of the correct 2-bromo-5-OCF3 (rather than the isomeric 5-bromo-2-OCF3) regioisomer is critical for reproducing literature-validated synthetic routes . The aryl bromide further enables late-stage diversification to generate focused libraries of cyclobutylamine-containing Nav1.8 inhibitors via Suzuki coupling .

Cycloalkylamine Basicity SAR: Probing pKa-Dependent Pharmacology with Cyclobutyl, Cyclopropyl, and Cyclohexyl Series

For pharmacology groups investigating the impact of amine basicity on target engagement, permeability, and off-target profiles, this compound provides the cyclobutyl data point in a systematic cycloalkylamine SAR matrix . With a predicted pKa of 10.80 ± 0.20, the cyclobutylamine nitrogen occupies a distinct intermediate position between less basic cyclopropyl (pKa ≈ 10.1–10.3) and more basic cyclohexyl (pKa ≈ 10.9–11.0) analogs . This ~0.5–0.7 log unit difference in basicity corresponds to approximately 3- to 5-fold changes in the protonated/unprotonated ratio at physiological pH, which can significantly alter binding kinetics, cellular permeability, and lysosomal trapping . Procurement of the full cycloalkyl series (including this cyclobutyl member) enables comprehensive pKa-activity relationship mapping.

Trifluoromethoxy Pharmacophore Evaluation: Metabolic Stability and Lipophilicity Profiling Against OCH3 and CF3 Matched Pairs

For drug discovery programs seeking to optimize metabolic stability and lipophilicity, this compound serves as a key OCF3-containing probe in matched-pair analyses against OCH3 and CF3 analogs . The trifluoromethoxy group confers distinctive electronic properties, lipophilicity, and metabolic stability that differ from both methoxy and trifluoromethyl substituents . Procurement of this compound alongside its matched molecular pair analogs enables quantitative head-to-head comparison of microsomal stability, logD, permeability, and CYP inhibition profiles. Although class-level data indicate OCF3 effects are substrate-dependent, systematic matched-pair studies using this scaffold can establish whether OCF3 provides a net stability advantage in the specific context of 2-bromo-substituted anilines .

Late-Stage Diversification via Suzuki Coupling: Library Synthesis Starting from the 2-Bromo Handle

For synthetic chemistry groups building compound libraries, the 2-position aryl bromide provides a versatile palladium-catalyzed cross-coupling handle . The commercially available boronic acid derivative confirms the feasibility of Suzuki-Miyaura coupling at this position . In contrast to the de-bromo analog N-cyclobutyl-2-(trifluoromethoxy)aniline (CAS 1248281-44-8, MW 231.21), which cannot undergo aryl cross-coupling, this compound enables parallel library synthesis through iterative C-C bond formation at the bromine position while retaining the cyclobutylamine moiety for further functionalization . This dual-functionalization capability supports efficient hit-to-lead exploration in programs where both the amine substituent and the 2-aryl group require optimization.

Quote Request

Request a Quote for (2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.